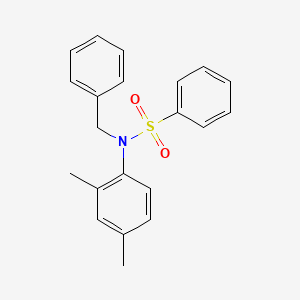

N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide

Descripción general

Descripción

“N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C21H21NO2S . It is also known by registry numbers ZINC000001078835 .

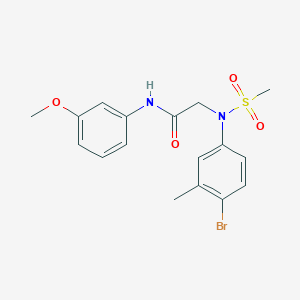

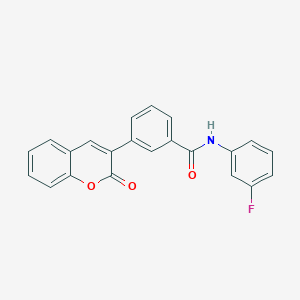

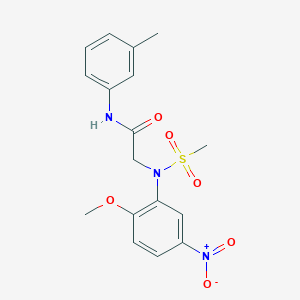

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide” consists of 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 351.462 Da and the monoisotopic mass is 351.129303 Da .Physical And Chemical Properties Analysis

“N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide” has a molecular weight of 351.462 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Aplicaciones Científicas De Investigación

Antibacterial and α-Glucosidase Inhibition Activities

Research has shown that certain derivatives of N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide possess significant antibacterial properties. These derivatives were synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacterial strains. Additionally, some compounds exhibited notable α-glucosidase inhibitory activities, which could have implications in the treatment of diseases like diabetes. However, it's important to note that cytotoxicity levels varied across the compounds, emphasizing the need for careful evaluation in therapeutic contexts (Abbasi et al., 2016).

Structural and Molecular Studies

Structural analysis of certain derivatives, including those similar to N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide, reveals extensive intra- and intermolecular hydrogen bonding. These bonds play a crucial role in stabilizing the molecular structure, which can be essential for understanding the compound's behavior and potential applications in various fields like materials science or drug design (Siddiqui et al., 2008).

Enzyme Inhibition Potential

Various derivatives of N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide have been synthesized and evaluated for their biological potential, particularly in inhibiting enzymes like lipoxygenase and chymotrypsin. These studies provide valuable insights into the compound's utility in biochemical research and potential therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Kinetic and Electronic Structure Investigations

Research involving the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, closely related to N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide, has provided insights into their molecular-electronic structure and kinetic behavior. These studies are crucial for understanding the reactivity and stability of these compounds, which can be significant in developing new materials or pharmaceuticals (Rublova et al., 2017).

Antitumor and Antiproliferative Potential

Some benzenesulfonamide derivatives, related to N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide, have shown promising results in antitumor and antiproliferative studies. These findings suggest potential applications in cancer research and treatment, highlighting the compound's relevance in medicinal chemistry (Fahim & Shalaby, 2019).

Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Synthesis

Research has demonstrated efficient catalysis methods for synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, compounds related to N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide. This advancement is significant for developing new pharmaceuticals and exploring novel chemical pathways (Khashi et al., 2014).

Propiedades

IUPAC Name |

N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-17-13-14-21(18(2)15-17)22(16-19-9-5-3-6-10-19)25(23,24)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUGCBOQYEBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

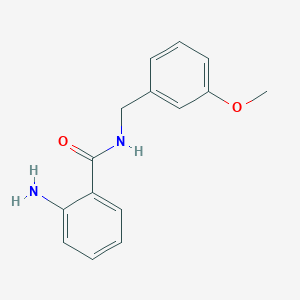

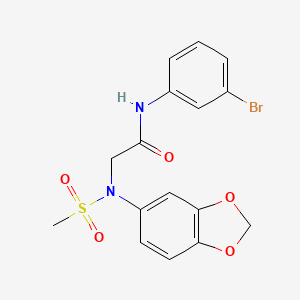

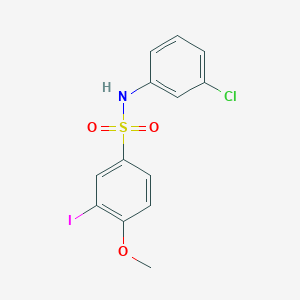

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid](/img/structure/B3508236.png)

![ethyl 4-{[(1H-naphtho[2,3-d]imidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B3508240.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B3508248.png)

![N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3508260.png)

![N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B3508281.png)

![3,6-dichloro-N-[4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3508302.png)

![3-chloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B3508309.png)

![3-({2-[2-cyano-2-(4-fluorophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3508328.png)